N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a complex organic compound that features both benzothiazole and isoquinoline moieties
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide typically involves multi-step organic reactions. One common approach is the halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This method allows for the formation of complex structures with high specificity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is unique due to its combination of benzothiazole and isoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-19(25-23-24-17-10-1-2-11-18(17)30-23)12-5-13-26-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(26)29/h1-4,6-11H,5,12-13H2,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYMPWSDMXIAQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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